Direct MIC Comparison of Optimized 2-(Triazol-5-yl)aniline Derivatives vs. Ciprofloxacin Against S. aureus
Derivatives of 2-(1H-1,2,4-triazol-5-yl)aniline exhibit antistaphylococcal activity that approaches that of the fluoroquinolone antibiotic ciprofloxacin. Specifically, the 5‑bromo‑2‑(3‑(furan‑3‑yl)‑1H‑1,2,4‑triazol‑5‑yl)aniline and 5‑fluoro‑2‑(3‑(thiophen‑3‑yl)‑1H‑1,2,4‑triazol‑5‑yl)aniline derivatives demonstrate MIC values of 5.2 µM and 6.1 µM, respectively, against *Staphylococcus aureus*, compared to a MIC of 4.7 µM for ciprofloxacin under the same assay conditions [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against *Staphylococcus aureus* |
|---|---|
| Target Compound Data | 5.2 µM (5‑bromo‑2‑(3‑(furan‑3‑yl)‑1H‑1,2,4‑triazol‑5‑yl)aniline) and 6.1 µM (5‑fluoro‑2‑(3‑(thiophen‑3‑yl)‑1H‑1,2,4‑triazol‑5‑yl)aniline) |
| Comparator Or Baseline | Ciprofloxacin (reference antibiotic): 4.7 µM |
| Quantified Difference | Derivative 5.2 µM is 1.1‑fold higher than ciprofloxacin; derivative 6.1 µM is 1.3‑fold higher |
| Conditions | *In vitro* broth microdilution assay against *Staphylococcus aureus* |
Why This Matters
This head‑to‑head data validates that rationally designed 2‑(1,2,4‑triazol‑5‑yl)aniline derivatives can achieve near‑ciprofloxacin potency, guiding procurement of this specific core for antistaphylococcal drug discovery.
- [1] Shabelnyk K, Fominichenko A, Antypenko O, et al. Antistaphylococcal Triazole-Based Molecular Hybrids: Design, Synthesis and Activity. Pharmaceuticals (Basel). 2025;18(1):83. PMID: 39861146. View Source
